![molecular formula C17H21NO6 B3033422 5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1020252-23-6](/img/structure/B3033422.png)
5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
The compound of interest, 5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione, is a derivative of 1,3-dioxane-4,6-dione, which is a scaffold for various synthetic transformations. The presence of the dimethoxyphenethylamino group suggests potential for interaction with biological systems, given the common occurrence of methoxy groups in bioactive molecules.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the treatment of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary arylamines yields 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones in excellent yields . This suggests that the synthesis of the compound could potentially be achieved through a similar reaction pathway, possibly involving an arylamine with a 3,4-dimethoxyphenethyl substituent.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallographic investigations. For example, Schiff base ligands with a similar 1,3-dioxane-4,6-dione backbone have been characterized using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography . These techniques could be applied to determine the structure of the compound of interest, providing insights into its stereochemistry and electronic properties.
Chemical Reactions Analysis
The reactivity of the 1,3-dioxane-4,6-dione moiety has been explored in various chemical reactions. For instance, the reaction of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid yields a sulfoxide derivative . This indicates that the compound of interest may also undergo oxidation reactions, potentially leading to the formation of sulfoxide or similar derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the 1,3-dioxane-4,6-dione core can be inferred from related structures. For example, the crystal structure of a N-methoxy derivative has been reported, showing the conformation of substituents and suggesting delocalization of electron density within the Meldrum's acid ring . These findings can provide a basis for predicting the solubility, stability, and reactivity of the compound of interest.
Scientific Research Applications
Synthesis and Chemical Reactions
- This compound can be synthesized through various chemical reactions. One such reaction involves the conversion of 5-[bis-(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with aqueous ammonia yielding 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (Al-Sheikh et al., 2009). Additionally, its reaction with other compounds, like m-chloroperbenzoic acid, leads to different derivatives, illustrating the compound’s versatility in chemical synthesis.
Structural Characterization
- The compound has been used for studying crystal structures and molecular interactions. For example, derivatives of this compound such as 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione have been prepared and analyzed, showing their potential as drug precursors or ligands (Dotsenko et al., 2019).
Applications in Organic Synthesis
- The compound and its derivatives are useful in organic synthesis. For instance, its reactions with aliphatic amines and p-methoxy-aniline have been studied, leading to the formation of various derivatives. These reactions demonstrate the compound's utility in the synthesis of complex organic molecules (Rubinov et al., 2004).
properties
IUPAC Name |
5-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-17(2)23-15(19)12(16(20)24-17)10-18-8-7-11-5-6-13(21-3)14(9-11)22-4/h5-6,9-10,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWGXHYGYVFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNCCC2=CC(=C(C=C2)OC)OC)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127136 | |
| Record name | 5-[[[2-(3,4-Dimethoxyphenyl)ethyl]amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
1020252-23-6 | |
| Record name | 5-[[[2-(3,4-Dimethoxyphenyl)ethyl]amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[[2-(3,4-Dimethoxyphenyl)ethyl]amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



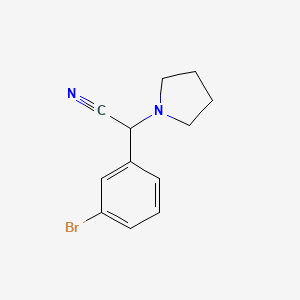

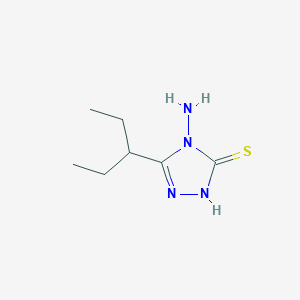
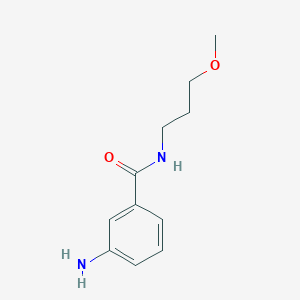

![2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033349.png)
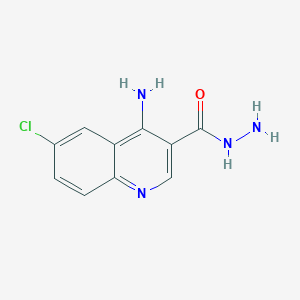
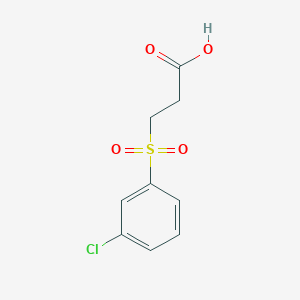
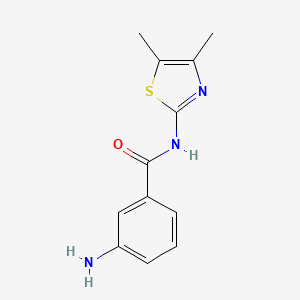
![2-[3-(2,2-Dimethylpropanamido)phenyl]acetic acid](/img/structure/B3033358.png)
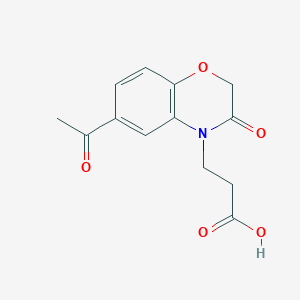
![3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033360.png)
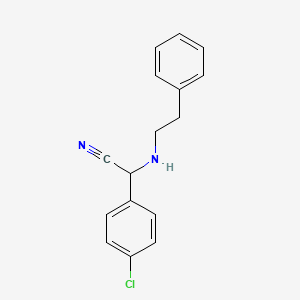
![3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3033362.png)